molecular formula C15H15N3O3 B11621439 N'-(2-phenoxypropanoyl)pyridine-2-carbohydrazide

N'-(2-phenoxypropanoyl)pyridine-2-carbohydrazide

Katalognummer: B11621439
Molekulargewicht: 285.30 g/mol
InChI-Schlüssel: VBWUYAMDLKHAMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-phenoxypropanoyl)pyridine-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenoxypropanoyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 2-phenoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of N’-(2-phenoxypropanoyl)pyridine-2-carbohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high production rates, making the compound readily available for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-phenoxypropanoyl)pyridine-2-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

N’-(2-phenoxypropanoyl)pyridine-2-carbohydrazide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-(2-phenoxypropanoyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N’-(2-phenoxypropanoyl)pyridine-2-carbohydrazide include other pyridine-2-carbohydrazide derivatives and phenoxypropanoic acid derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

N’-(2-phenoxypropanoyl)pyridine-2-carbohydrazide is unique due to its specific combination of functional groups and structural features.

Eigenschaften

Molekularformel

C15H15N3O3

Molekulargewicht

285.30 g/mol

IUPAC-Name

N'-(2-phenoxypropanoyl)pyridine-2-carbohydrazide

InChI

InChI=1S/C15H15N3O3/c1-11(21-12-7-3-2-4-8-12)14(19)17-18-15(20)13-9-5-6-10-16-13/h2-11H,1H3,(H,17,19)(H,18,20)

InChI-Schlüssel

VBWUYAMDLKHAMK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NNC(=O)C1=CC=CC=N1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.